Cas no 1261728-29-3 (Ethyl 2-aminonaphthalene-8-carboxylate)

Ethyl 2-aminonaphthalene-8-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-aminonaphthalene-8-carboxylate
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- インチ: 1S/C13H13NO2/c1-2-16-13(15)11-5-3-4-9-6-7-10(14)8-12(9)11/h3-8H,2,14H2,1H3
- InChIKey: UUVRHVZXOMYUIR-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1C=CC=C2C=CC(=CC2=1)N)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 254
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 52.3
Ethyl 2-aminonaphthalene-8-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219001559-500mg |
Ethyl 2-aminonaphthalene-8-carboxylate |
1261728-29-3 | 98% | 500mg |
$940.80 | 2023-09-03 | |
Alichem | A219001559-1g |
Ethyl 2-aminonaphthalene-8-carboxylate |
1261728-29-3 | 98% | 1g |
$1735.55 | 2023-09-03 |
Ethyl 2-aminonaphthalene-8-carboxylate 関連文献
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
Ethyl 2-aminonaphthalene-8-carboxylateに関する追加情報
Ethyl 2-aminonaphthalene-8-carboxylate (CAS No. 1261728-29-3): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-aminonaphthalene-8-carboxylate, identified by its unique chemical identifier CAS No. 1261728-29-3, is a compound of significant interest in the realm of pharmaceutical chemistry. This molecule, featuring a naphthalene core substituted with an amino group at the 2-position and a carboxylate ester at the 8-position, has emerged as a versatile intermediate in the synthesis of various bioactive molecules. Its structural features make it particularly valuable for constructing complex scaffolds that are prevalent in modern drug discovery programs.
The utility of Ethyl 2-aminonaphthalene-8-carboxylate stems from its ability to serve as a precursor for multiple pharmacophoric motifs. The presence of both an amino group and a carboxylate ester allows for diverse functionalization strategies, including amide bond formation, urea linkage, and condensation reactions with aldehydes or ketones. These transformations are pivotal in generating libraries of compounds for high-throughput screening (HTS) and fragment-based drug design (FBDD).
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting neurological disorders. Ethyl 2-aminonaphthalene-8-carboxylate has been incorporated into several synthetic routes aimed at identifying small molecules that modulate neurotransmitter receptors and ion channels. For instance, derivatives of this compound have shown promise in interactions with serotonin receptors, which are implicated in conditions such as depression and anxiety. The naphthalene moiety, known for its rigid aromatic structure, provides stability to the molecule while allowing for selective modifications at specific positions to fine-tune binding affinities.
Moreover, the compound's relevance extends to the field of medicinal chemistry through its role in generating chiral centers. By employing asymmetric synthesis strategies or utilizing chiral auxiliaries during functionalization, researchers can obtain enantiomerically pure forms of Ethyl 2-aminonaphthalene-8-carboxylate. Such enantiomerically enriched intermediates are crucial for developing enantioselective drugs, where one enantiomer exhibits the desired therapeutic effect while the other minimizes side effects—a principle that underpins modern pharmacological development.
The synthesis of Ethyl 2-aminonaphthalene-8-carboxylate itself is an area of active investigation. Recent advances in catalytic methods have enabled more efficient and sustainable routes to this intermediate. For example, palladium-catalyzed cross-coupling reactions have been employed to construct the naphthalene core, while transition-metal-catalyzed hydrogenation techniques have been optimized to introduce the amino group with high selectivity. These innovations not only improve yield but also align with green chemistry principles by reducing waste and energy consumption.
Another emerging application of Ethyl 2-aminonaphthalene-8-carboxylate is in the development of materials for photodynamic therapy (PDT). The naphthalene scaffold can be engineered to absorb light at specific wavelengths, facilitating localized generation of reactive oxygen species that induce cell death. Researchers have explored derivatives of this compound as photosensitizers, demonstrating their potential in treating cancerous tumors and infectious diseases. The tunability of the molecular structure allows for optimization of absorption spectra and singlet oxygen yields, enhancing therapeutic efficacy.
Collaborative efforts between academia and industry have further propelled the use of Ethyl 2-aminonaphthalene-8-carboxylate in drug discovery pipelines. Large-scale synthetic campaigns have been initiated to produce this intermediate in gram quantities, ensuring its availability for preclinical studies. High-resolution structural elucidation techniques such as NMR spectroscopy and X-ray crystallography have been instrumental in confirming the identity and purity of batches produced under different synthetic conditions.
The future prospects for Ethyl 2-aminonaphthalene-8-carboxylate are promising, with ongoing research exploring new synthetic methodologies and applications. As computational chemistry tools become more sophisticated, virtual screening approaches are being employed to predict novel derivatives with enhanced biological activity. This synergy between experimental synthesis and computational modeling accelerates the discovery process, making compounds like Ethyl 2-aminonaphthalene-8-carboxylate indispensable tools in pharmaceutical innovation.
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